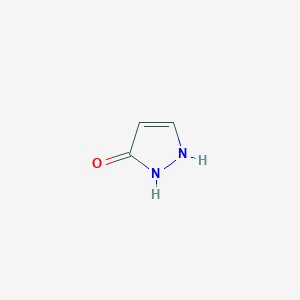
1H-Pyrazol-3-ol
Cat. No. B093548
Key on ui cas rn:
137-45-1
M. Wt: 84.08 g/mol
InChI Key: XBYRMPXUBGMOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04537886
Procedure details


The pyrazolinone prepared as described above in (a) (1.153 g, 7.2 mmol) in dry toluene (3 ml) was treated with dimethyl sulphate (8 mmol, 750 μl) and the whole refluxed under nitrogen for 5 hours. The reaction mixture was then allowed to cool and in doing so separated into two phases. The upper consisting mainly of toluene was carefully pipetted off and discarded. The remaining layer was then treated with water (1 ml), the whole warmed with stirring to 50° C. and then treated with 40% sodium hydroxide solution (1 ml) and stirred at 50° C. for a further 30 minutes. The resultant solution was subsequently extracted with three portions of benzene. The first two extracts were found to contain two products which has spectral properties consistent with 2-methyl-1-phenyl-3-pyrazolin-5-one and 2,4-dimethyl-1-phenyl-3-pyrazolin-5-one. These were separated by chromatography on silica (ethyl acetate) to give 2-methyl-1-phenyl-3-pyrazolin-5-one (95 mg). The third extracton (above) consisted solely of 2-methyl-1-phenyl-3-pyrazolin-5-one (208 mg) (Total yield, 24%). νmax (CHCl3) 1655, 1595, 1550, 1495 cm-1. δ(D6Acetone) 3.11 (3H, s, --NMe), 5.44 (1H, d, J4 Hz, C4 proton), 7.47 (5H, m, phenyl protons), 7.83 (1H, d, J4 Hz, C3 proton). Found: M+ 174.0798; C10H10N2O requires M; 174.0794.



Identifiers


|
REACTION_CXSMILES
|
N1C(=O)C=[CH:3]N1.[C:7]1([N:13]2[C:17](=[O:18])[CH:16]=[CH:15][NH:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.S(OC)(OC)(=O)=O>C1(C)C=CC=CC=1>[CH3:3][N:14]1[CH:15]=[CH:16][C:17](=[O:18])[N:13]1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1NC=CC1=O
|
Step Two
|
Name
|
|
|
Quantity
|
1.153 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)N1NC=CC1=O
|
Step Three
|
Name
|
|
|
Quantity
|
750 μL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OC)OC
|
Step Four
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring to 50° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the whole refluxed under nitrogen for 5 hours
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in doing so separated into two phases
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The remaining layer was then treated with water (1 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the whole warmed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with 40% sodium hydroxide solution (1 ml)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 50° C. for a further 30 minutes
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resultant solution was subsequently extracted with three portions of benzene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
These were separated by chromatography on silica (ethyl acetate)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1N(C(C=C1)=O)C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 95 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

